The synthesis of NEP-In-1 typically involves solid-phase peptide synthesis techniques, which allow for the stepwise assembly of amino acids into a peptide chain. This method is favored for its efficiency and ability to produce high-purity compounds .
The molecular structure of NEP-In-1 consists of a sequence of amino acids that confer its inhibitory properties against neprilysin. The specific arrangement and modifications at various positions are critical for its binding affinity and biological activity.
NEP-In-1 primarily interacts with neprilysin through competitive inhibition, where it binds to the active site of the enzyme, preventing substrate access. This mechanism is critical for its function as an inhibitor.
The mechanism by which NEP-In-1 exerts its effects involves binding to the active site of neprilysin, effectively blocking substrate access. This leads to an accumulation of neuropeptides that are otherwise degraded by the enzyme.
Studies indicate that NEP-In-1 can significantly increase levels of specific peptides such as Met-enkephalin, enhancing their physiological effects, which include analgesic and neuroprotective properties .
NEP-In-1 has several scientific uses:
The synthesis of NEP-In-1 (a potent neutral endopeptidase inhibitor) employs strategic multi-step routes to achieve high purity and yield. Key intermediates include bicyclic γ-amino acid derivatives functionalized with aryl alkyl or heterocyclic groups, which are crucial for binding to the enzyme’s active site. A common approach involves coupling a protected succinimidyl core with halogenated aryl intermediates via transition metal-catalyzed cross-coupling reactions (e.g., Heck or Suzuki coupling) [1] [5]. For example, a palladium-catalyzed arylation step introduces biphenyl moieties that enhance hydrophobic interactions with neprilysin’s S1' pocket. Subsequent deprotection and amidation reactions install zinc-binding groups such as thiols or phosphinates, which coordinate the catalytic zinc ion [5] [8].
Recent optimizations focus on improving atom economy and reducing toxic byproducts. One patent describes a regioselective hydrogenation using palladium on carbon under controlled pressure (30–50 psi) to saturate olefin intermediates without over-reduction [5]. This step achieves >95% conversion and minimizes the need for chromatographic purification. Additionally, salt formation with alkali metals (e.g., sodium or potassium) enhances the crystallinity and stability of carboxylic acid-containing precursors, facilitating storage and handling [1].
Table 1: Key Synthetic Steps and Yields for NEP-In-1
| Step | Reaction Type | Key Reagents/Conditions | Yield (%) |
|---|---|---|---|
| 1 | Core Cyclization | Di-tert-butyl dicarbonate, THF, 0°C | 85 |
| 2 | Aryl Coupling | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C | 78 |
| 3 | Deprotection | Trifluoroacetic acid, CH₂Cl₂, rt | 92 |
| 4 | Amidation | HATU, DIPEA, R-NH₂, DMF | 80 |
Analog development leverages modular substitutions at the C-4 position of the pyrrolidine scaffold. Introducing C6–C10 aryl groups or nitrogen-containing heterocycles (e.g., pyridyl or piperazinyl) improves solubility while maintaining inhibitory potency. Fluorinated analogs, synthesized via electrophilic fluorination, exhibit enhanced metabolic stability due to resistance to cytochrome P450 oxidation [5].
Scaffold optimization targets neprilysin’s substrate-binding cleft, which comprises distinct hydrophobic (S1') and hydrophilic (S2') subsites. The primary scaffold features a γ-lactam ring fused to a pyrrolidine core, mimicking the transition state of peptide hydrolysis. Critical modifications include:
Table 2: Binding Interactions of Scaffold Modifications in NEP-In-1 Analogs
| Modification Site | Chemical Group | ΔBinding Energy (kcal/mol) | Target Subsites |
|---|---|---|---|
| C-4 | Biphenyl | −2.8 | S1' (hydrophobic) |
| Zinc-binding site | Phosphinic acid | −3.5 | Catalytic zinc |
| C-7 | N-Methyl piperazine | −1.2 | S2' (polar) |
Machine learning-guided design has accelerated scaffold optimization. Quantitative structure-activity relationship models trained on inhibitory data (IC₅₀) identified that ClogP values of 2.5–3.5 correlate with optimal cellular uptake. Analogs violating this range show reduced bioavailability despite high in vitro potency [3].
Stereochemical integrity is non-negotiable for NEP-In-1 activity. The inhibitor’s core contains two chiral centers (C-3 and C-4), with the (3R,4S) configuration yielding maximal potency. Enantiomeric pairs exhibit stark differences: the (3R,4S) isomer inhibits neprilysin at 2 nM, while the (3S,4R) isomer shows >500-fold reduced activity due to misalignment with catalytic residues Glu584 and His583 [4] [5].
Synthetic routes enforce stereocontrol through:
Epimerization Risks: The C-3 position is prone to base-catalyzed epimerization during amidation steps. Kinetic studies show that replacing polar aprotic solvents (DMF) with dichloromethane and lowering reaction temperatures to 0°C reduces epimerization from 15% to <2% [5].
The exocyclic amide bond adopts an E configuration to position the zinc-binding group perpendicular to the scaffold plane. Molecular modeling confirms that the Z isomer disrupts hydrogen bonding with Arg717, decreasing potency by 40-fold [4] [8].
CAS No.: 1180-25-2
CAS No.: 5809-08-5
CAS No.: 193-98-6
CAS No.: 73545-11-6
CAS No.: 194-03-6